![molecular formula C23H15ClN4O2 B2699681 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one CAS No. 1291869-36-7](/img/structure/B2699681.png)
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one
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Overview
Description
The compound “4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one” is a complex organic molecule that contains several functional groups and rings, including a chlorophenyl group, an oxadiazole ring, a methylphenyl group, and a phthalazinone ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents, it’s difficult to provide a detailed synthesis route .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the chlorophenyl and methylphenyl groups would likely make the molecule quite bulky and potentially impact its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxadiazole and phthalazinone rings. These rings could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chlorophenyl and methylphenyl groups could potentially impact its solubility, while the oxadiazole and phthalazinone rings could influence its reactivity .Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives similar to the specified compound, such as various 1,2,4-oxadiazole, 1,3,4-oxadiazole, and phthalazine derivatives, have been synthesized and evaluated for their antimicrobial properties. These compounds have been identified as potential agents against a range of bacteria and fungi, indicating their significant role in the development of new antimicrobial drugs. For example, studies have demonstrated the synthesis of 1,2,4-triazolo-, 1,3,4-oxadiazolo-, and 1,3,4-thiadiazol-derivatives with notable antimicrobial activities (El-Hashash et al., 2012); (Sridhara et al., 2010).
Anticancer Activity
Similarly, certain derivatives have been explored for their anticancer potential. Research involving the synthesis of compounds containing the 1,3,4-oxadiazole moiety has revealed moderate to excellent anticancer activity against various cancer cell lines, suggesting their application in cancer therapy. For instance, compounds have been evaluated for their effectiveness against breast, lung, colon, and ovarian cancer cell lines, with some showing higher activities than reference drugs (Ravinaik et al., 2021).
Future Directions
Mechanism of Action
Target of action
Oxadiazoles are known to have a broad range of chemical and biological properties . They are often used as synthons in the development of new drugs . Phthalazines, on the other hand, are a class of compounds that have been studied for their potential medicinal properties, but the specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of action
The mode of action of oxadiazoles and phthalazines can vary greatly depending on their specific structure and the target they interact with. Some oxadiazoles have been found to exhibit antimicrobial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity .
Biochemical pathways
The biochemical pathways affected by oxadiazoles and phthalazines can vary widely depending on their specific targets. For example, some oxadiazoles have been found to have antimicrobial activity, suggesting they may interfere with bacterial cell wall synthesis or other essential bacterial processes .
Result of action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Some oxadiazoles have been found to have antimicrobial and antitumor activity, suggesting they may kill or inhibit the growth of bacteria or cancer cells .
properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O2/c1-14-6-2-5-9-19(14)28-23(29)18-8-4-3-7-17(18)20(26-28)22-25-21(27-30-22)15-10-12-16(24)13-11-15/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZNCYQUMJIOBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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